REACTION_CXSMILES
|
[C:1]1([CH3:20])[CH:6]=[CH:5][C:4]([CH:7]=[C:8]([C:18]#[N:19])[S:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)(=[O:11])=[O:10])=[CH:3][CH:2]=1.[Br:21]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:21][CH2:20][C:1]1[CH:2]=[CH:3][C:4]([CH:7]=[C:8]([C:18]#[N:19])[S:9]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)(=[O:11])=[O:10])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
56.8 g
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Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)C=C(S(=O)(=O)C1=CC=CC=C1)C#N)C
|
Name
|
|
Quantity
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1 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
35.6 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the whole was heated to the boil
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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FILTRATION
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Details
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the mixture was filtered by still hot
|
Type
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CUSTOM
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Details
|
The filtrate was evaporated on a rotary steamer and under the vacuum
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Type
|
CUSTOM
|
Details
|
produced by a water jet
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from 400 ml of ethanol
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)C=C(S(=O)(=O)C1=CC=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |